Chromotropic acid disodium salt dihydrate

説明

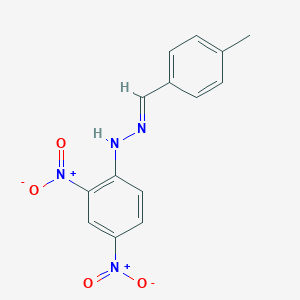

Chromotropic acid disodium salt dihydrate is a tan colored sodium salt . It is a useful analytical reagent widely used in analytical chemistry for fluorometric determinations . It may be employed as a chromogenic reagent for the quantification of dipyrone in various pharmaceutical preparations .

Synthesis Analysis

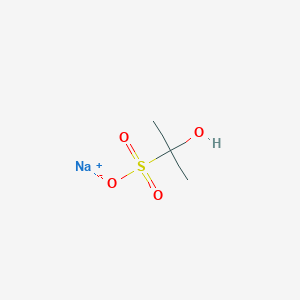

The synthesis of Chromotropic acid disodium salt dihydrate involves the use of formaldehyde and sulfuric acid . Specifically, 1ml of 35% formaldehyde aqueous solution is transferred to a 2000ml volumetric flask and diluted with deionized water. Then, 0.0500g of disodium chromotropic acid is weighed with an analytical balance, put in a 100ml volumetric flask, and dissolved with 70% sulfuric acid .

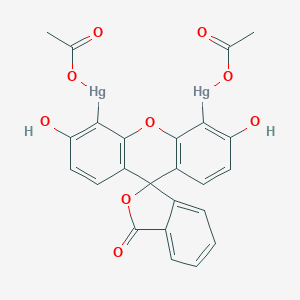

Molecular Structure Analysis

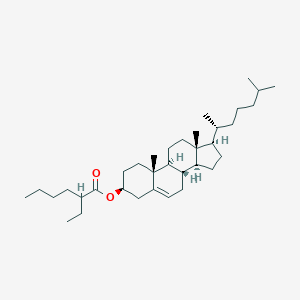

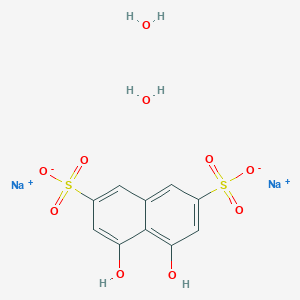

The molecular formula of Chromotropic acid disodium salt dihydrate is C10H6Na2O8S2 . The molecular weight is 400.29 g/mol . The InChI key is HLVXFWDLRHCZEI-UHFFFAOYSA-L .

Chemical Reactions Analysis

Chromotropic acid disodium salt dihydrate is used as a chromogenic reagent in various studies . It is particularly used for the quantification of dipyrone in various pharmaceutical preparations .

Physical And Chemical Properties Analysis

Chromotropic acid disodium salt dihydrate appears as a greyish white to brownish white powder . It has a water content of 8.5 - 9.5% according to Karl Fischer . It is soluble in water .

科学的研究の応用

Fluorescence Indicators

Chromotropic acid disodium salt dihydrate is used in fluorescence indicators . Fluorescence indicators are substances that emit light upon absorption of light. They are used in a variety of scientific fields, including biochemistry, medicine, and environmental science.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent . Reagents are substances or compounds that are added to a system to cause a chemical reaction or test if a reaction occurs.

Quantification of Dipyrone

Chromotropic acid disodium salt dihydrate may be employed as a chromogenic reagent for the quantification of dipyrone in various pharmaceutical preparations . Dipyrone is a painkiller and antipyretic drug, and accurate quantification is essential for ensuring the correct dosage.

Material Safety Data Sheet (MSDS)

This compound is also important in the creation of Material Safety Data Sheets (MSDS) . An MSDS is a document that contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Inorganic Reagents

It is used in the production of inorganic reagents . Inorganic reagents are substances used in a laboratory to cause chemical reactions.

Technical Grade Compound

This compound is available in technical grade, which means it’s suitable for applications that are not too sensitive to impurities .

Safety and Hazards

Chromotropic acid disodium salt dihydrate may cause irritation to the skin, eyes, and upper respiratory tract . It may be harmful if swallowed . Therefore, personal protective equipment should be worn to avoid contact with skin, eyes, and clothing. Dust formation should be avoided and inhalation or ingestion of the dust should be prevented .

作用機序

Target of Action

Chromotropic acid disodium salt dihydrate, also known as Disodium chromotropate dihydrate, is primarily used as a chromogenic reagent . Its primary target is dipyrone , a type of non-steroidal anti-inflammatory drug . The compound interacts with dipyrone to facilitate its quantification in various pharmaceutical preparations .

Mode of Action

The compound acts as a chromogenic reagent, meaning it produces a color change when it interacts with its target, dipyrone . This color change can be measured and used to quantify the amount of dipyrone present in a sample .

Result of Action

The primary result of the action of Chromotropic acid disodium salt dihydrate is the production of a color change when it interacts with dipyrone . This allows for the quantification of dipyrone in various pharmaceutical preparations .

Action Environment

The action of Chromotropic acid disodium salt dihydrate can be influenced by various environmental factors. For instance, it should be used only in well-ventilated areas to avoid inhalation of dust, fume, gas, mist, vapors, or spray . It is also recommended to avoid skin contact and to use protective gloves, eye protection, and face protection when handling the compound . The compound should be stored below +30°C .

特性

IUPAC Name |

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2.2Na.2H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEAKWJKJBFNEG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromotropic acid disodium salt dihydrate | |

CAS RN |

5808-22-0 | |

| Record name | Disodium chromotropate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005808220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt, hydrate (1:2:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM CHROMOTROPATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z441AY339V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。